3-Bromo-5-cyano-2-fluorobenzoic acid
Overview
Description
3-Bromo-5-cyano-2-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry and materials science due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-fluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like diethyl ether and reagents such as n-butyl chloride and magnesium powder .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to optimize reaction times and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Reduction: Conversion to 3-bromo-5-amino-2-fluorobenzoic acid.
Oxidation: Formation of this compound derivatives with additional functional groups.
Scientific Research Applications
3-Bromo-5-cyano-2-fluorobenzoic acid is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of the cyano group allows it to act as an electrophile, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzoic acid
- 3-Bromo-2-cyano-5-fluorobenzoic acid
- 5-Bromo-3-chloro-2-fluorobenzoic acid
Uniqueness
3-Bromo-5-cyano-2-fluorobenzoic acid is unique due to the combination of bromine, cyano, and fluorine substituents, which confer distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-bromo-5-cyano-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPUYFEYNMYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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